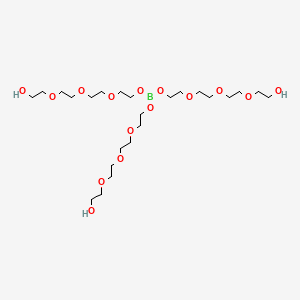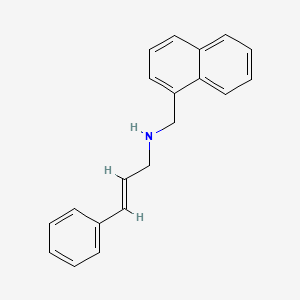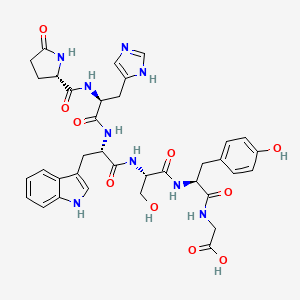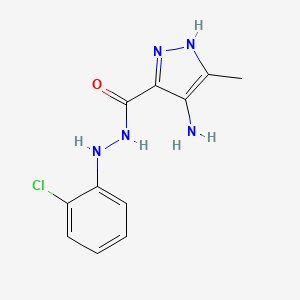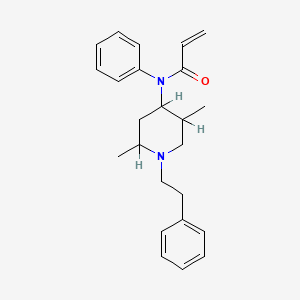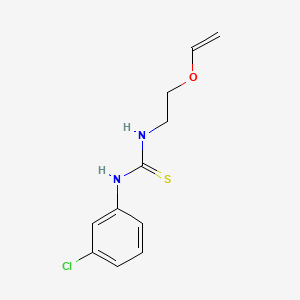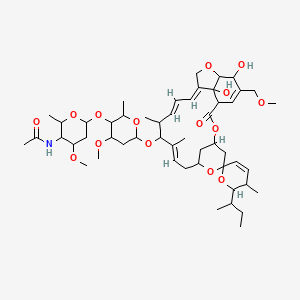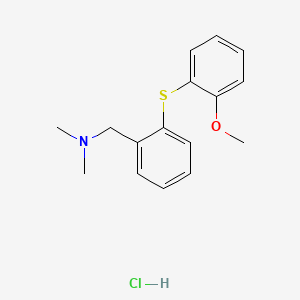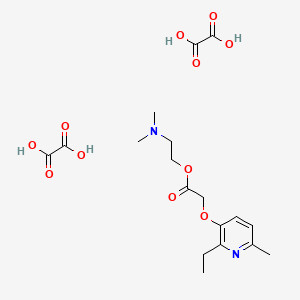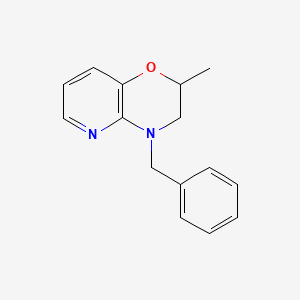
3,4-Dihydro-2-methyl-4-phenylmethyl-2H-pyrido(3,2-b)-1,4-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2-methyl-4-phenylmethyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-methyl-4-phenylmethyl-2H-pyrido(3,2-b)-1,4-oxazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxazine ring: This step may involve the reaction of the pyridine derivative with an appropriate reagent to form the oxazine ring.
Functional group modifications: Introduction of the methyl and phenylmethyl groups can be done through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2-methyl-4-phenylmethyl-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the oxazine ring to form amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2-methyl-4-phenylmethyl-2H-pyrido(3,2-b)-1,4-oxazine would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Oxazine derivatives: Compounds with oxazine rings but different substituents.
Phenylmethyl derivatives: Compounds with phenylmethyl groups but different ring structures.
Uniqueness
3,4-Dihydro-2-methyl-4-phenylmethyl-2H-pyrido(3,2-b)-1,4-oxazine is unique due to its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
88799-66-0 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
4-benzyl-2-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C15H16N2O/c1-12-10-17(11-13-6-3-2-4-7-13)15-14(18-12)8-5-9-16-15/h2-9,12H,10-11H2,1H3 |
Clave InChI |
HDZGWKOFFUCIQG-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C2=C(O1)C=CC=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



